molecular formula C17H11ClF3N3O3 B3018208 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286725-89-0

2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

カタログ番号: B3018208
CAS番号: 1286725-89-0
分子量: 397.74
InChIキー: WBUZTHXTVJYVGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide (hereafter referred to as L934-0536) is a heterocyclic acetamide derivative with a molecular formula of C21H16ClF3N4O4 and a molecular weight of 480.83 g/mol . Its structure features:

  • A 2-chlorophenyl group attached to an acetamide moiety.
  • A 1,3,4-oxadiazole core substituted with a 4-(trifluoromethoxy)phenyl group.
  • Key physicochemical properties include a logP of 3.915 (indicating moderate lipophilicity), a polar surface area of 77.63 Ų, and a racemic stereochemistry .

特性

IUPAC Name

2-(2-chlorophenyl)-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O3/c18-13-4-2-1-3-11(13)9-14(25)22-16-24-23-15(26-16)10-5-7-12(8-6-10)27-17(19,20)21/h1-8H,9H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUZTHXTVJYVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The synthesis begins with the preparation of the 1,3,4-oxadiazole core. This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Trifluoromethoxyphenyl Group: : The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. This step often involves the use of trifluoromethoxybenzene derivatives and appropriate nucleophiles under basic conditions.

  • Acetamide Formation: : The final step involves the acylation of the oxadiazole derivative with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine (TEA) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. Additionally, it could be incorporated into materials science for the creation of new polymers or coatings with unique properties.

作用機序

The mechanism of action of 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application, such as antimicrobial activity or enzyme inhibition.

類似化合物との比較

Structural Features

Compound Name Core Heterocycle Substituents on Heterocycle Acetamide Side Chain Key Structural Differences Reference
L934-0536 1,3,4-Oxadiazole 4-(Trifluoromethoxy)phenyl 2-Chlorophenyl Reference compound
3d (N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide) 1,3,4-Thiadiazole 2-Chlorobenzylthio 4-(Trifluoromethyl)phenyl Thiadiazole core; sulfur atom alters electronic properties
4l (2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide) 1,3,4-Oxadiazole (2-Acetamidophenoxy)methyl 4-Fluorophenyl Fluorine substituent; thioether linkage
CB-839 (Glutaminase inhibitor) 1,3,4-Thiadiazole Pyridazin-3-ylbutyl 3-(Trifluoromethoxy)phenyl Complex pyridazine-thiadiazole hybrid
6f (N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide) 1,3,4-Oxadiazole 4-Chlorophenyl Variable N-substituents Sulfanyl group; antimicrobial focus

Key Observations :

  • Replacement of 1,3,4-oxadiazole with thiadiazole (e.g., 3d, CB-839) introduces sulfur, which may enhance metabolic stability but reduce solubility .
  • Fluorine (4l) vs. trifluoromethoxy (L934-0536) substituents alter steric and electronic effects, influencing binding interactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Polar Surface Area (Ų) Hydrogen Bond Acceptors/Donors Key Properties Reference
L934-0536 480.83 3.915 77.63 8 / 1 Moderate lipophilicity; racemic mixture
3d 443.0 ~4.2* ~85* 6 / 1 Higher logP due to trifluoromethyl group
4l ~400† ~3.0† ~90† 9 / 2 Lower lipophilicity; increased polarity
CB-839 534.5 ~4.5 ~95 10 / 2 High molecular weight; complex structure

*Estimated based on structural similarity.
†Calculated from .

Key Observations :

  • L934-0536’s trifluoromethoxy group increases lipophilicity compared to fluorophenyl derivatives (e.g., 4l) but remains less hydrophobic than trifluoromethyl-containing analogues (e.g., 3d) .
  • The racemic mixture in L934-0536 may complicate enantiomer-specific activity, unlike single-stereoisomer compounds .

Key Observations :

  • Trifluoromethoxy and chlorophenyl groups (L934-0536) are common in enzyme inhibitors (e.g., CB-839’s glutaminase inhibition) .
  • N-Substituted acetamides (e.g., 6f) demonstrate that substituent flexibility enhances antimicrobial activity .

Key Observations :

  • Oxadiazole derivatives (e.g., 4l, 6f) generally achieve higher yields (~70-74%) than thiadiazoles (e.g., 3d, 54%) .

生物活性

The compound 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name: 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
  • Molecular Formula: C18H15ClF3N3O2
  • Molecular Weight: 385.78 g/mol

Biological Activities

  • Anticancer Activity
    The oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For instance, a related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .
    Cell LineIC50 (µM)
    HT-2992.4
    A549Varies
    HeLaVaries
    CaCo-2Varies
  • Antimicrobial Activity
    The compound has shown promising antibacterial and antifungal activities. Studies have reported that oxadiazole derivatives exhibit moderate to strong effects against pathogens such as Xanthomonas oryzae and Rhizoctonia solani, with effective concentrations (EC50) reported in the range of 19.44 to 36.25 µM .
  • Anti-inflammatory Effects
    Some derivatives have also been evaluated for their anti-inflammatory properties, showing inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This suggests potential applications in treating inflammatory diseases .

The biological activity of 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes: The compound may inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation.
  • Receptor Modulation: It may act as a modulator for specific receptors involved in cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects .

Case Studies

  • Cytotoxicity Evaluation
    A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cervical cancer (HeLa) and colon cancer (CaCo-2) cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity, with some derivatives achieving IC50 values as low as 1.143 µM against renal cancer cell lines .
  • Agricultural Applications
    Beyond medicinal uses, derivatives like 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide have been explored for agricultural purposes due to their nematocidal and antifungal properties. These compounds showed effective control over plant pathogens, suggesting potential as environmentally friendly pesticides .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide?

  • Methodology :

  • Step 1 : Synthesize the oxadiazole core via cyclization of acylhydrazides using POCl₃ or other dehydrating agents, as demonstrated in analogous oxadiazole syntheses .
  • Step 2 : Couple the oxadiazole intermediate with 2-(2-chlorophenyl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) under reflux in aprotic solvents like DMF or THF.
  • Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and adjust stoichiometry (e.g., 1:1.2 molar ratio of oxadiazole to acid chloride) to minimize side products .
  • Yield Improvement : Recrystallize the final product from pet-ether or ethanol to achieve >85% purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions. For example, the trifluoromethoxy group (-OCF₃) shows a characteristic ¹⁹F NMR signal at ~-55 ppm, while the oxadiazole C=N protons resonate at δ 8.5–9.0 ppm .
  • IR : Confirm the presence of amide C=O stretching (~1680 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
  • X-ray Diffraction : For crystallographic validation, compare bond lengths and angles with structurally similar oxadiazoles (e.g., C-N bond lengths ~1.28 Å in the oxadiazole ring) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on hydrogen bonding between the acetamide group and catalytic residues (e.g., His90 in COX-2) .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å for stable complexes) and binding free energy (MM-PBSA ΔG < -8 kcal/mol) .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl and OCF₃ groups) with binding affinity using QSAR models .

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodology :

  • Solubility Assays : Compare results from shake-flask (aqueous buffer) vs. HPLC-DAD methods. For low solubility (<10 µg/mL), consider lipid-based nanoformulations or PEGylation .
  • Bioavailability Studies : Use Caco-2 cell monolayers to measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption). Discrepancies may arise from assay pH or bile salt interference .
  • Meta-Analysis : Apply the Higgins I² statistic to quantify heterogeneity across studies. If I² > 50%, conduct subgroup analysis by experimental conditions (e.g., pH 7.4 vs. 6.8) .

Q. What mechanistic insights explain the compound’s selective inhibition of cancer cell lines?

  • Methodology :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7 breast cancer) to identify dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio > 3) .
  • Flow Cytometry : Quantify cell cycle arrest (e.g., G1 phase accumulation > 40%) and mitochondrial membrane depolarization (JC-1 assay, ΔΨm loss > 50%) .
  • Enzyme Assays : Measure IC₅₀ against purified kinases (e.g., EGFR T790M, IC₅₀ < 1 µM suggests high potency) using fluorescence polarization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。